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Compound of Interest

Compound Name: 3-Methylpentane-2-sulfonamide

CAS No.: 1249349-30-1

Cat. No.: B1527945

Get Quote

Executive Summary
3-Methylpentane-2-sulfonamide (CAS: 1249349-30-1) represents a distinct class of aliphatic

sulfonamides, structurally divergent from the clinically ubiquitous aromatic sulfonamides

(arylamines). This guide provides a technical comparison of its cross-reactivity profile against

legacy sulfonamide scaffolds.

For researchers and drug developers, this compound serves as a critical negative control

reference and a "safety-by-design" scaffold. Its performance is defined by a lack of

immunogenic cross-reactivity with antibiotic sulfonamides (e.g., Sulfamethoxazole) and a

distinct enzymatic inhibition profile.

Structural Determinants of Cross-Reactivity
The "sulfa allergy" is frequently misunderstood as a class-wide effect. Scientifically, it is driven

by specific structural motifs—primarily the N4-arylamine.
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Feature
3-Methylpentane-2-

sulfonamide

Sulfamethoxazole

(SMX)
Celecoxib

Classification Aliphatic Sulfonamide
Antibiotic Sulfonamide

(Arylamine)

Non-Antibiotic

Aromatic Sulfonamide

Core Structure Saturated Alkyl Chain
Benzene ring + N4-

Amino group

Benzene ring +

Pyrazole (No N4-

Amino)

Metabolic Risk
Low: No aromatic

amine to oxidize.

High: CYP2C9

oxidizes N4-amine to

reactive

hydroxylamines &

nitroso species.[1]

Low: Lacks N4-amine;

does not form nitroso-

haptens.

Immunogenicity

Negligible

(Haptenization

unlikely).

High (Forms covalent

adducts with proteins).

Low (Distinct side

chain).

CA Inhibition

Predicted Low/Weak

(Lack of aromatic

stacking).

Moderate to High (CA

Isoforms).

High (Specific CA-II

affinity).

Mechanistic Insight: The Hapten Hypothesis
The primary driver of sulfonamide hypersensitivity is the metabolic activation of the N4-

aromatic amine.

Mechanism: The N4-amine is oxidized by CYP2C9 to a hydroxylamine, then to a nitroso

species. This nitroso intermediate acts as a hapten, binding covalently to self-proteins (e.g.,

albumin), triggering a T-cell mediated immune response (Type IV Hypersensitivity).

3-Methylpentane-2-sulfonamide Advantage: Lacking an aromatic ring and the N4-amine, it

cannot undergo this toxification pathway. It is chemically incapable of generating the specific

immunogens responsible for SJS/TEN associated with antibiotic sulfonamides.
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To validate the safety profile of 3-Methylpentane-2-sulfonamide in a drug development

pipeline, the following self-validating protocols are recommended.

Protocol A: In Vitro T-Cell Priming (LTT Surrogate)
Objective: Confirm lack of cross-reactivity in PBMC samples sensitized to Sulfamethoxazole.

Methodology:

Sample Collection: Isolate PBMCs from donors with confirmed history of SMX

hypersensitivity using Ficoll-Paque density gradient centrifugation.

Culture Conditions: Resuspend PBMCs (

cells/mL) in RPMI-1640 supplemented with 10% autologous human serum.

Challenge:

Negative Control: DMSO (0.1%).

Positive Control: Sulfamethoxazole-Nitroso (SMX-NO) metabolite (synthetic) at 10–50 µM.

Test Compound: 3-Methylpentane-2-sulfonamide at equimolar concentrations (10–100

µM).

Incubation: Culture for 6 days at 37°C, 5% CO₂.

Readout: Add [³H]-thymidine (0.5 µCi/well) for the final 16 hours. Measure proliferation via

scintillation counting.

Validity Criteria: Stimulation Index (SI) for Positive Control > 2.0.

Success Metric: SI for 3-Methylpentane-2-sulfonamide < 1.5 (comparable to Negative

Control).

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay
Objective: Assess off-target binding affinity. Aliphatic sulfonamides often exhibit lower affinity for

CA-II compared to aromatic analogs due to the lack of
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-stacking interactions within the enzyme active site.

Methodology:

Enzyme Prep: Recombinant Human CA-I and CA-II (Sigma-Aldrich).

Substrate: 4-Nitrophenyl acetate (4-NPA).

Reaction Buffer: 50 mM Tris-SO₄ (pH 7.6).

Workflow:

Incubate Enzyme (100 nM) with Test Compound (0.1 nM – 10 µM) for 15 mins at 25°C.

Add 4-NPA (3 mM) to initiate reaction.

Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 mins.

Data Analysis: Fit initial velocity (

) vs. log[Inhibitor] to a sigmoidal dose-response curve to determine

.

Expectation: Aromatic sulfonamides (Acetazolamide control)

nM range. 3-Methylpentane-2-sulfonamide

µM to mM range (Low affinity).

Visualizing the Pathways
Diagram 1: Metabolic Activation & Immunogenicity
Risks
This diagram illustrates why the aliphatic structure of 3-Methylpentane-2-sulfonamide
bypasses the toxicity pathway of antibiotic sulfonamides.
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Caption: Comparative metabolic fate. The aliphatic 3-Methylpentane-2-sulfonamide evades

the CYP2C9 toxification pathway that renders aromatic sulfonamides immunogenic.

Diagram 2: Experimental Workflow for Cross-Reactivity
A logical flow for assessing the compound in a drug discovery setting.
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Caption: Step-wise validation workflow ensuring the candidate compound meets safety

thresholds before in vivo progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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